molecular formula C11H11ClN4O B8303431 4-(1-(2-Chlorophenoxy)ethyl)-1,3,5-triazin-2-amine

4-(1-(2-Chlorophenoxy)ethyl)-1,3,5-triazin-2-amine

Cat. No. B8303431
M. Wt: 250.68 g/mol
InChI Key: RPJJFAOYFIACEG-UHFFFAOYSA-N
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Patent
US08952001B2

Procedure details

To a solution of 4-(1-(2-chlorophenoxy)ethyl)-6-(methylthio)-1,3,5-triazin-2-amine (16a) (181 mg) in ethanol (10 mL) was added. Raney-nickel was added via a syringe (2.0 mL) and the reaction mixture was heated at 85° C. for 40 minutes then cooled to room temperature and the mixture was filtered over Celite and washed with ethanol/water (1/1 v/v) and methanol. The filtrate was concentrated in vacuo and further purified by column chromatography (eluting with 1% acetontrile in dichloromethane) to give the title compound (25 mg), MS (ES): m/z 251 [M+H]+.
Name
4-(1-(2-chlorophenoxy)ethyl)-6-(methylthio)-1,3,5-triazin-2-amine
Quantity
181 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:19]=[CH:18][CH:17]=[CH:16][C:3]=1[O:4][CH:5]([C:7]1[N:12]=[C:11](SC)[N:10]=[C:9]([NH2:15])[N:8]=1)[CH3:6]>C(O)C.[Ni]>[Cl:1][C:2]1[CH:19]=[CH:18][CH:17]=[CH:16][C:3]=1[O:4][CH:5]([C:7]1[N:12]=[CH:11][N:10]=[C:9]([NH2:15])[N:8]=1)[CH3:6]

Inputs

Step One
Name
4-(1-(2-chlorophenoxy)ethyl)-6-(methylthio)-1,3,5-triazin-2-amine
Quantity
181 mg
Type
reactant
Smiles
ClC1=C(OC(C)C2=NC(=NC(=N2)SC)N)C=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the mixture was filtered over Celite
WASH
Type
WASH
Details
washed with ethanol/water (1/1 v/v) and methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
further purified by column chromatography (eluting with 1% acetontrile in dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OC(C)C2=NC(=NC=N2)N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 25 mg
YIELD: CALCULATEDPERCENTYIELD 16.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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